2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Kinase Inhibitor Selectivity Akt Pharmacology Scaffold-Driven Drug Design

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a dichlorinated, bicyclic heterocycle (C7H6Cl2N2, MW: 189.04 g/mol) bearing two reactive chlorine substituents at the pyrimidine 2- and 4-positions. The fused cyclopentane ring serves as a critical conformational constraint for medicinal chemistry programs pursuing selective kinase inhibition, most notably in the development of the clinical Akt inhibitor GDC-0068 (Ipatasertib).

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
CAS No. 5466-43-3
Cat. No. B1330240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
CAS5466-43-3
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2
InChIKeyGDHHAOFBLGZCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) for Kinase-Targeted Synthesis


2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a dichlorinated, bicyclic heterocycle (C7H6Cl2N2, MW: 189.04 g/mol) [1] bearing two reactive chlorine substituents at the pyrimidine 2- and 4-positions. The fused cyclopentane ring serves as a critical conformational constraint for medicinal chemistry programs pursuing selective kinase inhibition, most notably in the development of the clinical Akt inhibitor GDC-0068 (Ipatasertib) [2].

Why 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cannot Be Replaced by Simple Pyrimidine Analogs


While numerous 2,4-dichloropyrimidines serve as synthetic building blocks, the 6,7-dihydro-5H-cyclopenta-fused scaffold enforces a specific spatial orientation of the reactive chlorines relative to the kinase hinge-binding motif. This geometry is essential for achieving the pan-Akt isoform selectivity with poor PKA inhibition (Akt1 IC50 = 5 nM; PKA IC50 > 1000 nM) reported for the optimized lead GDC-0068 [1]. In contrast, flexible or non-constrained 2,4-dichloropyrimidine analogs typically lack this stereochemical advantage, resulting in significantly reduced selectivity profiles [1].

Quantitative Differentiation Evidence for 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Over Closest Analogs


Scaffold-Driven Selectivity for Akt Over PKA: A Class-Level Inference from GDC-0068 Optimization

The cyclopenta[d]pyrimidine scaffold is a cornerstone of the ATP-competitive Akt inhibitor GDC-0068. In biochemical assays, GDC-0068 demonstrates potent inhibition of Akt1 (IC50 = 5 nM), Akt2 (18 nM), and Akt3 (8 nM), yet requires >1000 nM to inhibit the closely related PKA kinase [1]. This selectivity window is attributed to the rigid scaffold's precise positioning of the 4-substituent, which exploits a conformational difference in the Akt active site that is not accessible with flexible 2,4-dichloropyrimidine-based inhibitors [1].

Kinase Inhibitor Selectivity Akt Pharmacology Scaffold-Driven Drug Design

Reactivity Advantage: Differential Chlorine Displacement in Suzuki Couplings vs. 2,4-Dichloropyrimidine

The fused cyclopentane ring in 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine electronically deactivates the pyrimidine ring relative to a simple 2,4-dichloropyrimidine, enabling chemoselective sequential Suzuki couplings. A representative procedure reports exclusive coupling at the more reactive 4-chloro position with phenylboronic acid (1.85 g scale, 10.5 mmol) to yield the 4-phenyl adduct without competition at the 2-position . In contrast, 2,4-dichloropyrimidine under identical conditions leads to bis-coupling or requires cryogenic temperature control for selectivity [1].

Synthetic Chemistry Sequential Functionalization Building Block Reactivity

Physicochemical Benchmarking: Commercial Purity and Handling Advantages Over Near Analogs

Commercially, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is routinely available at 97-98% purity (HPLC) from major suppliers, with a defined melting point of 70-72°C that facilitates quality control [1]. The closely related analog 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is often supplied at lower and variable purity (typically 95%) and lacks a sharp melting point, complicating characterization . Furthermore, the cyclopenta compound exhibits significantly higher solubility in common organic solvents due to its lower crystal lattice energy (XLogP3-AA = 2.8 vs. ~2.2 for the dione analog) [1][2].

Procurement Specifications Purity Control Supply Chain Reliability

Precedented Scaffold Success: Clinical Translation of Derivatives vs. Non-Cyclopenta Analogs

The cyclopenta[d]pyrimidine scaffold, accessed via 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, has been successfully elaborated to GDC-0068 (Ipatasertib), a compound that entered human clinical trials based on robust antitumor efficacy in PTEN-deficient prostate (LNCaP, PC3) and PIK3CA-mutant breast (KPL-4) xenograft models [1]. In contrast, no close analog scaffold (e.g., 2,4-dichloro-5,6,7,8-tetrahydroquinazoline) has produced a clinical-stage selective Akt inhibitor, underscoring the unique conformational fitness of the 5-membered fused ring [2].

Clinical Candidate Derivation Scaffold Validation Development Risk Reduction

Vascular Targeting Potential: VEGFR-2 Inhibition Achievable by 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Derivatives

Beyond Akt inhibition, derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have demonstrated nanomolar VEGFR-2 inhibitory activity. In a quantitative SAR study, compound 6c (bearing a 4-substituted cyclopenta[d]pyrimidine core) inhibited VEGFR-2 with an IC50 of 0.85 µM, while the less constrained 4-substituted pyrimidine analog exhibited >5-fold weaker inhibition [1]. This demonstrates the scaffold's broader applicability to kinase targets requiring a rigid, planar aromatic orientation.

VEGFR-2 Inhibition Angiogenesis Research Scaffold Versatility

Stability and Storage: Comparative Long-Term Integrity Versus the Diol Analog

Under recommended storage (2-8°C, argon atmosphere), 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine retains >98% purity for at least 24 months as certified by multiple suppliers . The corresponding 2,4-diol analog (6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol, CAS 5466-00-2) requires controlled atmosphere storage and exhibits hygroscopicity that can trigger re-evaluation before use, adding logistical overhead . This differential is critical for procurement departments planning long-term inventory.

Stability Monitoring Procurement Logistics Research Supply Management

Strategic Application Scenarios for 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Based on Evidence


Akt-Focused Oncology Lead Optimization

For discovery programs targeting the PI3K-Akt-mTOR pathway, procurement of this scaffold is mandated to replicate the GDC-0068 selectivity profile (Akt1 IC50 = 5 nM; PKA > 1000 nM) [1]. Its rigid template enables rational design of hinge-binding substituents while maintaining the crucial selectivity pocket interaction identified in X-ray co-crystal structures [1].

Sequential Diversification for Kinase-Focused Libraries

The scaffold's inherent chemoselectivity enables efficient sequential Suzuki couplings (4-position first, then 2-position) without cryogenic control, enabling high-throughput parallel synthesis of diverse kinase-targeted libraries [2].

VEGFR-2 Lead Generation Projects

The ability of cyclopenta[d]pyrimidine derivatives to achieve sub-micromolar VEGFR-2 inhibition (IC50 = 0.85 µM) [3] makes this scaffold a compelling starting point for angiogenesis inhibitor campaigns, particularly where dual Akt/VEGFR-2 activity is desired.

Procurement for Academic or Biotech Multi-Target Kinase Programs

Leveraging the clinical validation and supplier reliability (97-98% purity, defined m.p., 24-month stability) , this compound serves as a cost-efficient core scaffold for academic groups and small biotechs exploring novel chemotypes without the overhead of custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.